(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S2/c21-14-8-4-7-13(10-14)19-16(22)11-20-17(23)15(25-18(20)24)9-12-5-2-1-3-6-12/h1-10,21H,11H2,(H,19,22)/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHGJKBXOCSSNM-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)acetamide is a heterocyclic compound recognized for its diverse biological activities, including potential applications in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
- Molecular Formula : CHNOS
- Molecular Weight : 279.33 g/mol
- CAS Number : 1151944-57-8
The biological activity of this compound is largely attributed to its thiazolidinone core, which interacts with various biological targets:
- Enzyme Inhibition : The compound has shown significant inhibition of enzymes such as tyrosinase, which is critical in melanin production. Its structure allows it to bind effectively to the active site of these enzymes, blocking substrate access and thereby reducing enzymatic activity .
- Antioxidant Activity : It exhibits strong antioxidant properties, which may be due to its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). This antioxidant capacity contributes to its protective effects against oxidative stress-related diseases .
- Cellular Interactions : The compound modulates various cellular pathways by interacting with specific receptors, influencing signal transduction and cellular functions .
Antimicrobial Activity
Research indicates that compounds related to thiazolidinones demonstrate notable antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, showing promising results that suggest potential as an antimicrobial agent.
Anti-melanogenic Effects
Studies have highlighted the compound's ability to inhibit melanin production in B16F10 melanoma cells. This effect is primarily due to the inhibition of tyrosinase activity and the suppression of melanogenesis-associated proteins and genes. The concentration-dependent reduction in melanin production underscores its potential use in skin-lightening treatments .
Antioxidant Effects
The antioxidant activity of this compound has been confirmed through various assays measuring its ability to reduce ROS levels and exhibit radical scavenging activities. This property is crucial for developing therapeutic agents aimed at oxidative stress-related conditions .
Case Studies
- Tyrosinase Inhibition Study : A study demonstrated that the compound significantly reduced tyrosinase activity in vitro, with IC values comparable to or lower than those of established inhibitors like kojic acid. This suggests a strong potential for developing skin-whitening agents based on this compound's structure .
- Antioxidant Evaluation : In a series of assays measuring DPPH radical scavenging and ferric reducing antioxidant power (FRAP), the compound exhibited substantial antioxidant capacity, supporting its use in formulations aimed at combating oxidative damage .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include derivatives with variations in the benzylidene and acetamide substituents (Table 1). For example:
- I30 : (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)acetamide differs by a methoxy group instead of hydroxyl at the phenyl position, reducing hydrogen-bonding capacity but increasing lipophilicity .
- I31 : Incorporates a 4-fluorobenzylidene group, introducing electron-withdrawing effects that may enhance electrophilic reactivity toward biological targets .
Table 1: Structural and Physical Comparison of Selected Analogues
Physicochemical Properties
- Thermal Stability : Higher melting points in fluorinated derivatives (e.g., I31: 260–261°C) correlate with stronger crystal lattice interactions, whereas cyclopropylmethylene analogues (I32: 195–196°C) exhibit lower stability due to steric hindrance .
Q & A
Q. What are the optimal synthetic routes for (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)acetamide?
- Methodological Answer : The synthesis typically involves a condensation reaction between a thiazolidinone derivative and an aldehyde (e.g., benzaldehyde) under acidic or basic conditions. Piperidine or acetic acid are common catalysts for forming the benzylidene moiety . For lab-scale efficiency, microwave-assisted synthesis or solvent-free methods reduce reaction time and environmental impact. Example steps:
React 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with chloroacetylated intermediates in DMF under basic conditions (e.g., K₂CO₃) .
Monitor reaction progress via thin-layer chromatography (TLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
